molecular formula C19H18ClN7O B11269254 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Cat. No.: B11269254
M. Wt: 395.8 g/mol
InChI Key: OHXRJBILGRZWDX-UHFFFAOYSA-N
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Description

AZD5363 , is a potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. AZD5363 is an orally bioavailable compound that has attracted attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes:: The synthetic route to AZD5363 involves several steps. While I don’t have access to proprietary information, I can provide a general outline:

    Pyrazolo[3,4-d]pyrimidine Synthesis: Start with the synthesis of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions using appropriate precursors.

    Introduction of Chlorophenyl Group: Introduce the 4-chlorophenyl substituent at a specific position on the pyrazolo[3,4-d]pyrimidine scaffold.

    Alkylation of Pyrazole: Alkylate the pyrazole ring with a methyl group.

    Amidation: Finally, amidate the compound with butanoic acid to obtain N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide.

Industrial Production:: The industrial-scale production of AZD5363 likely involves optimization of these synthetic steps, purification, and formulation for oral administration.

Chemical Reactions Analysis

AZD5363 may undergo various chemical reactions:

    Oxidation/Reduction: Depending on the environment, it could undergo oxidation or reduction reactions.

    Substitution: The chlorophenyl group may participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions would vary, but typical organic chemistry reagents (e.g., Grignard reagents, reducing agents, etc.) would be involved.

    Major Products: The major products would include different derivatives of AZD5363 resulting from these reactions.

Scientific Research Applications

AZD5363 has been studied extensively:

    Cancer Research: It inhibits Akt kinases, which are often dysregulated in cancer. Clinical trials have explored its efficacy against various cancer types.

    Metabolic Disorders: Akt is involved in glucose metabolism, making AZD5363 relevant for diabetes research.

    Neurodegenerative Diseases: Akt signaling pathways play a role in neuroprotection, making AZD5363 a potential candidate for neurodegenerative disorders.

Mechanism of Action

    Akt Inhibition: AZD5363 inhibits Akt kinases, disrupting downstream signaling pathways involved in cell survival, proliferation, and apoptosis.

    Molecular Targets: Akt kinases are key regulators of cell growth and survival. AZD5363 specifically targets these kinases.

Comparison with Similar Compounds

    Uniqueness: AZD5363’s unique features include its selectivity against closely related AGC kinases and its improved pharmacokinetic properties.

    Similar Compounds: While I don’t have a comprehensive list, other Akt inhibitors (e.g., MK-2206, GSK690693) share similarities with AZD5363.

Remember, this information is based on publicly available data, and specific details may vary

Properties

Molecular Formula

C19H18ClN7O

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide

InChI

InChI=1S/C19H18ClN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28)

InChI Key

OHXRJBILGRZWDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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